茶黄素二没食子酸酯; 茶黄素-3,3'-二没食子酸酯

描述

Theaflavin digallate, also known as Theaflavine-3,3'-digallate (TF3), is a polyphenol found in black tea, formed during the fermentation of tea leaves through the polymerization and oxidation of green tea catechins, especially epicatechin gallate and epigallocatechin-3-gallate (EGCG). This compound is of significant interest due to its various biological activities, including antioxidant, anticancer, and anti-inflammatory effects, among others. The following sections provide a detailed analysis of the synthesis, molecular structure, chemical reactions, properties, and more, excluding information related to drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of Theaflavin digallate involves the enzymatic oxidation of tea catechins. Pear polyphenol oxidase (PPO) has been utilized for the effective synthesis of TF3, employing epicatechin gallate (ECG) and epigallocatechin-3-O-gallate (EGCG) as substrates. This process highlights the biocatalytic approach to synthesizing TF3, achieving a maximum yield of 42.23% based on the amount of ECG added, showcasing the potential for efficient production methods (Lei et al., 2017).

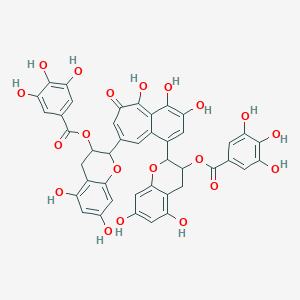

Molecular Structure Analysis

The molecular structure of Theaflavin digallate consists of two flavan-3-ol units linked to a benzotropolone ring, with gallate esters at the 3 and 3' positions. The structural elucidation and the relative configurations of TF3 and its precursors have been established through synthetic methods, NMR, and mass spectrometry, providing a comprehensive understanding of its complex molecular architecture (Collier et al., 1973).

Chemical Reactions and Properties

Theaflavin digallate exhibits a unique set of chemical reactions, particularly in its antioxidant mechanism. It reacts with hydroxyl radicals generated by hydrogen peroxide, indicating its potential for antioxidant applications. The reaction products suggest that the A-ring, rather than the benzotropolone moiety, is the initial site for the formation of reaction products in oxidative systems (Sang et al., 2003).

Physical Properties Analysis

Theaflavin digallate's physical properties, such as solubility and stability, play a crucial role in its biological activities and applications. While specific studies on these properties were not highlighted, it's known that the solubility of TF3 in water and organic solvents significantly affects its antioxidant capacity and bioavailability.

Chemical Properties Analysis

Theaflavin digallate's chemical properties, including its ability to chelate metals and scavenge free radicals, are foundational to its bioactivity. Studies have shown that TF3 and its gallate esters possess significant antioxidant activities, effectively scavenging radicals in both aqueous and lipophilic phases. This activity is attributed to their structure, particularly the presence of gallate esters, which enhance their radical scavenging abilities and metal chelation properties, with a hierarchy of reactivity observed as TF3 being the most potent antioxidant among theaflavins (Miller et al., 1996).

科学研究应用

酶促合成

TFDG 可以通过酶促合成。 一项研究使用来自枯草芽孢杆菌的微生物多酚氧化酶来合成 TFDG . 研究发现 O-O 键解离是速率决定步骤,并采用过渡态构象优化策略来稳定 O-O 键解离的空间构象,从而提高酪氨酸酶的催化效率 .

抗病毒活性

TFDG 作为抑制 SARS-CoV-2 生命周期各个阶段的潜在作用已被研究 . 对 TFDG 以及阳性对照进行了分子对接研究,对 SARS-CoV-2 的八个不同靶点进行研究,随后进行了结合自由能计算 .

改善卵母细胞质量

TFDG 已被证明可以改善卵母细胞质量并调节颗粒细胞功能 . 它影响多个通路和基因表达水平,主要涉及生殖和发育过程 .

抑制破骨细胞生成

TFDG 可以通过抑制 ERK 通路来抑制破骨细胞生成并预防磨损碎片诱导的骨溶解 . 它是治疗破骨细胞相关骨溶解疾病(例如磨损碎片诱导的种植体周围骨溶解(PIO))的有希望的候选药物 .

抗炎特性

TFDG 已被证明具有抗炎特性。 它可以影响炎症信号通路,如 NF-κB 和 JNK,从而改善炎症 .

抗氧化特性

作用机制

Target of Action

Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is a natural flavonoid compound that has been found to interact with several targets. It has been reported to affect inflammatory signaling pathways such as NF-κB and JNK . TFDG has also been predicted to interact with BCL-2, a protein involved in the regulation of cell death . Furthermore, it has been suggested that TFDG can bind to Zika virus protease (ZIKVpro), inhibiting its activity .

Mode of Action

TFDG’s mode of action is multifaceted. It has been reported to suppress the activation of NFkappaB through inhibition of IkappaB kinase (IKK) activity . It is also suggested that TFDG can interact with BCL-2, weakening the interaction between BCL-2 and Beclin1 . Beclin1 plays a central role in autophagy, a process that TFDG has been found to regulate .

Biochemical Pathways

TFDG affects multiple biochemical pathways. It has been reported to influence inflammatory signaling pathways such as NF-κB and JNK . Additionally, it has been suggested that TFDG can regulate autophagy pathways by targeting mTOR . TFDG has also been found to inhibit the PKCδ/aSMase signaling pathway .

Pharmacokinetics

It is known that tfdg is a natural compound present in black tea . More research is needed to fully understand the ADME properties of TFDG and their impact on its bioavailability.

Result of Action

TFDG has been found to have various effects at the molecular and cellular level. It can reduce M1 macrophages (pro-inflammatory) and inflammatory cytokines such as IL-1, IL-6, and TNF-α both in vitro and in vivo . At the same time, TFDG promotes the polarization of M2 macrophages (anti-inflammatory) . Animal experiments have shown that TFDG can improve joint damage .

Action Environment

The action of TFDG can be influenced by environmental factors. For example, the anti-inflammatory and cancer chemopreventive actions of TFDG may be affected by the presence of other compounds or conditions in the body . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of TFDG.

属性

IUPAC Name |

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASWHWETFMWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

30462-35-2 | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 230 °C | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。